molecular formula C10H14ClNO2 B1530469 Ethyl 2-(3-aminophenyl)acetate hydrochloride CAS No. 452076-57-2

Ethyl 2-(3-aminophenyl)acetate hydrochloride

Cat. No.: B1530469
CAS No.: 452076-57-2
M. Wt: 215.67 g/mol
InChI Key: QUOSZIJQWMBCJZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenyl)acetate hydrochloride is a chemical compound with the molecular formula C10H13NO2·HCl. It is a derivative of phenylacetic acid and is commonly used in organic synthesis and various industrial applications. This compound is known for its versatility and reactivity, making it a valuable reagent in scientific research and industrial processes.

Synthetic Routes and Reaction Conditions:

  • From 3-aminophenol: this compound can be synthesized by reacting 3-aminophenol with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

  • From 3-nitrophenol: Another synthetic route involves the reduction of 3-nitrophenol to 3-aminophenol followed by the reaction with ethyl chloroacetate. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) and alkyl halides are often used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amines and alcohols.

  • Substitution: Cyanides and alkylated derivatives.

Scientific Research Applications

Ethyl 2-(3-aminophenyl)acetate hydrochloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In biology, it is used as a building block for the synthesis of complex molecules and as a reagent in biochemical assays. In medicine, it serves as a precursor for the development of new drugs and therapeutic agents. In industry, it is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

Ethyl 2-(3-aminophenyl)acetate hydrochloride is similar to other phenylacetic acid derivatives, such as phenylacetic acid itself, benzylamine, and 3-aminophenol. it is unique in its reactivity and the specific applications it is used for. Unlike phenylacetic acid, which is primarily used as a building block in organic synthesis, this compound is more reactive and versatile due to the presence of the ethyl group and the amine functionality.

Comparison with Similar Compounds

  • Phenylacetic acid

  • Benzylamine

  • 3-aminophenol

  • Ethyl 2-(4-aminophenyl)acetate hydrochloride

Properties

IUPAC Name

ethyl 2-(3-aminophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-4-3-5-9(11)6-8;/h3-6H,2,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOSZIJQWMBCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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